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Compound of Interest

3-(4-Fluorobenzylamino)-1-
Compound Name:
propanol

Cat. No. B3048233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 3-(4-Fluorobenzylamino)-1-propanol. Due to the absence of publicly available
experimental spectra for this specific molecule, this document presents predicted data based
on the analysis of its structural components: the 4-fluorobenzyl group and the 3-amino-1-
propanol backbone. The information herein serves as a reference for researchers involved in
the synthesis, identification, and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-(4-Fluorobenzylamino)-1-propanol.

Table 1: Predicted *"H NMR Spectral Data

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.25-7.35 Doublet of doublets 2H Ar-H (ortho to F)
~6.95-7.05 Doublet of doublets 2H Ar-H (meta to F)
~3.75 Singlet 2H Ar-CHz-N
~3.60 Triplet 2H N-CH2-CH2-CH2-OH
~2.70 Triplet 2H N-CH2-CH2-CH2-OH
~1.70 Quintet 2H N-CHz-CHz-CH2-OH
(variable) Broad singlet 2H NH and OH

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCl3

Chemical Shift (6, ppm)

Assignment

~162 (d, 1JCF = 245 Hz)

C-F

~135 (d, 4JCF = 3 Hz)

Ar-C (ipso to CHz2NH)

~130 (d, 2JCF = 8 Hz)

Ar-CH (ortho to F)

~115 (d, 2JCF = 21 Hz)

Ar-CH (metato F)

~62 N-CH2-CH2-CH2-OH
~53 Ar-CHz-N

~49 N-CH2-CH2-CH2-OH
~32 N-CH2-CH2-CH2-OH

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Broad O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
2950-2850 Medium-Strong Aliphatic C-H stretching
~1600, ~1510 Medium-Strong Aromatic C=C stretching
~1220 Strong C-F stretching

~1100 Strong C-O stretching

~1160 Medium C-N stretching

Table 4: Predicted Mass Spectrometry (El) Data

m/z Relative Intensity Assignment
183 Low [M]* (Molecular lon)
) [F-CeHa-CHz]* (Fluorobenzyl

109 High )

cation) - Base Peak
152 Medium [M - CH20H]*
75 Medium [H2N-CH2-CH2-CH2-OH]*
58 Medium [CH2=N*H-CH2-CH20H]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds such
as 3-(4-Fluorobenzylamino)-1-propanol.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-10 seconds.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

o Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample
with KBr powder and pressing it into a thin disk.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample holder or pure KBr pellet.

o Record the sample spectrum over the range of 4000-400 cm™1,
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o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol, acetonitrile) into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

« lonization: Utilize Electron lonization (El) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight of the compound (e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow: Synthesis

The synthesis of 3-(4-Fluorobenzylamino)-1-propanol can be logically envisioned through a
reductive amination pathway.

Synthesis of 3-(4-Fluorobenzylamino)-1-propanol

Reducing Agent

4-Fluorobenzaldehyde 3-Amino-1-propanol (e.9., NaBHa)

Condensation

Imine Intermediate

Reduction

3-(4-Fluorobenzylamino)-1-propanol
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Click to download full resolution via product page

Caption: Reductive amination pathway for the synthesis of 3-(4-Fluorobenzylamino)-1-
propanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-
propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048233#3-4-fluorobenzylamino-1-propanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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